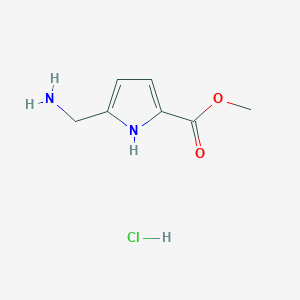

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B8738413

M. Wt: 190.63 g/mol

InChI Key: DUZKEIGZUYFAFY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05773411

Procedure details

Preparation of methyl 5-(aminomethyl)pyrrole-2-carboxylate hydrochloride (X) can be accomplished by the approach shown in Scheme 11. A three-step conversion of pyrrole into methyl 5-formylpyrrole-2-carboxylate has been described (Org. Syn., Coll Vol. 4, 1963, p831). Alternatively, Muchowski (Tetrahedron Lett., 1988, 29, 777) has described the bis(dimethylamino)azafulvene dimer resulting from treatment of 2-formylpyrrole with dimethylamine. Such species may be lithiated at low temperatures and captured with a variety of electrophiles, including methyl chloroformate, to also give methyl 5-formylpyrrole-2-carboxylate. The aldehyde group is then converted to the oxime under standard conditions and finally reduced by catalytic hydrogenation in the presence of hydrochloric acid to give the target linker (X). ##STR44##

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

bis(dimethylamino)azafulvene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.NC[C:4]1[NH:8][C:7]([C:9](OC)=[O:10])=[CH:6][CH:5]=1.[NH:13]1[CH:17]=CC=[CH:14]1.C(C1NC(C(OC)=O)=CC=1)=O.CN(C(N(C)C)=C1N=CC=C1)C>>[CH:9]([C:7]1[NH:8][CH:4]=[CH:5][CH:6]=1)=[O:10].[CH3:14][NH:13][CH3:17] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCC1=CC=C(N1)C(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(N1)C(=O)OC

|

Step Four

|

Name

|

bis(dimethylamino)azafulvene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=C1C=CC=N1)N(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1NC=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05773411

Procedure details

Preparation of methyl 5-(aminomethyl)pyrrole-2-carboxylate hydrochloride (X) can be accomplished by the approach shown in Scheme 11. A three-step conversion of pyrrole into methyl 5-formylpyrrole-2-carboxylate has been described (Org. Syn., Coll Vol. 4, 1963, p831). Alternatively, Muchowski (Tetrahedron Lett., 1988, 29, 777) has described the bis(dimethylamino)azafulvene dimer resulting from treatment of 2-formylpyrrole with dimethylamine. Such species may be lithiated at low temperatures and captured with a variety of electrophiles, including methyl chloroformate, to also give methyl 5-formylpyrrole-2-carboxylate. The aldehyde group is then converted to the oxime under standard conditions and finally reduced by catalytic hydrogenation in the presence of hydrochloric acid to give the target linker (X). ##STR44##

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

bis(dimethylamino)azafulvene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.NC[C:4]1[NH:8][C:7]([C:9](OC)=[O:10])=[CH:6][CH:5]=1.[NH:13]1[CH:17]=CC=[CH:14]1.C(C1NC(C(OC)=O)=CC=1)=O.CN(C(N(C)C)=C1N=CC=C1)C>>[CH:9]([C:7]1[NH:8][CH:4]=[CH:5][CH:6]=1)=[O:10].[CH3:14][NH:13][CH3:17] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCC1=CC=C(N1)C(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(N1)C(=O)OC

|

Step Four

|

Name

|

bis(dimethylamino)azafulvene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=C1C=CC=N1)N(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1NC=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05773411

Procedure details

Preparation of methyl 5-(aminomethyl)pyrrole-2-carboxylate hydrochloride (X) can be accomplished by the approach shown in Scheme 11. A three-step conversion of pyrrole into methyl 5-formylpyrrole-2-carboxylate has been described (Org. Syn., Coll Vol. 4, 1963, p831). Alternatively, Muchowski (Tetrahedron Lett., 1988, 29, 777) has described the bis(dimethylamino)azafulvene dimer resulting from treatment of 2-formylpyrrole with dimethylamine. Such species may be lithiated at low temperatures and captured with a variety of electrophiles, including methyl chloroformate, to also give methyl 5-formylpyrrole-2-carboxylate. The aldehyde group is then converted to the oxime under standard conditions and finally reduced by catalytic hydrogenation in the presence of hydrochloric acid to give the target linker (X). ##STR44##

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

bis(dimethylamino)azafulvene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.NC[C:4]1[NH:8][C:7]([C:9](OC)=[O:10])=[CH:6][CH:5]=1.[NH:13]1[CH:17]=CC=[CH:14]1.C(C1NC(C(OC)=O)=CC=1)=O.CN(C(N(C)C)=C1N=CC=C1)C>>[CH:9]([C:7]1[NH:8][CH:4]=[CH:5][CH:6]=1)=[O:10].[CH3:14][NH:13][CH3:17] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCC1=CC=C(N1)C(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(N1)C(=O)OC

|

Step Four

|

Name

|

bis(dimethylamino)azafulvene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=C1C=CC=N1)N(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1NC=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |